Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
URB937 is a potent fatty acid amide hydrolase (FAAH) inhibitor (IC50 = 26.8 nM, in vitro) that does not penetrate the blood-brain barrier, thus preventing arachidonoyl ethanolamide (AEA; Item No. 90050) deactivation only in peripheral tissues. Its ED50 value for FAAH inhibition in brain is 200-fold higher than the ED50 value for FAAH inhibition in liver when administered systemically in mice (40 mg/kg versus 0.2 mg/kg, respectively). Subcutaneous administration of URB937 reduces acetic acid-induced writhing in mice with an ED50 value of 0.1 mg/kg. A single 1 mg/kg injection of URB937 sufficiently attenuates behavioral responses elicited in mouse models of neuropathic and inflammatory pain. As a peripherally-specific FAAH inhibitor, URB937 may offer an alternative approach to pain therapy devoid of unwanted central effects.
PGPC is an oxidized phospholipid that can be formed under conditions of oxidative stress. It is found as a component in mildly oxidized LDL (MM-LDL) and in products formed from the oxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (Ox-PAPC). PGPC activates peroxisome proliferator-activated receptor (PPARα) in a concentration-dependent manner in a cell-based ligand-binding assay. It increases VCAM1 and E-selectin expression in human aortic endothelial cells (HAECs), as well as HAEC binding by monocytes and polymorphonuclear neutrophils (PMNs), in a concentration-dependent manner. PGPC (37.5 μM) also increases total 5-lipoxygenase metabolites in murine resident peritoneal macrophages (RPMs) and induces apoptosis in A7r5 rat aortic smooth muscle cells in vitro when used at a concentration of 50 μM. PGPC levels are increased in the serum, LDL, and peripheral blood mononuclear cells (PBMCs) of patients with coronary artery disease. UVA irradiation increases PGPC levels in cultured human skin fibroblasts. 1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine (PGPC) is a constituent of oxidatively modified low density lipoproteins (oxLDLs). It is synthesized from the non-enzymatic oxidation of a major low-density lipoproteins (LDL) phospholipid, 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC). Oxidized low-density lipoprotein (oxLDL) particles contain low molecular weight species which promote the differentiation of monocytes and activate polymorphonuclear leukocytes. Many of these substances were recently isolated and purified from oxLDL, and identified as phosphatidylcholine species containing a fragmented, oxidized short-chain fatty acid remnant at the sn-2 position. One of these substances isolated from oxLDL and identified as azelaoyl PAF is a potent PPARγ agonist. 1-Palmitoyl-2-glutaryl phosphatidylcholine (PGPC) and 1-(palmitoyl)-2-(5-oxovaleroyl) phosphatidylcholine (POV-PC) are closely related compounds with strikingly different activity. PGPC treatment of vascular endothelial cells induces the expression of both E-selectin and VCAM-1, and increases endothelial cell binding by both neutrophils and monocytes. This contrasts with POV-PC treatment, which stimulates only monocyte binding, and strongly inhibits the LPS-induced binding of neutrophils.